

Application Note: Acremonol Structure Elucidation Using 2D NMR

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Compound of Interest

Compound Name:	Acremonol
Cat. No.:	B15581025

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the structural elucidation of **Acremonol**, a representative natural product isolated from *Acremonium* species, using a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. It includes standardized protocols for data acquisition and a step-by-step interpretation of the spectral data.

Introduction

Fungi of the genus *Acremonium* are a prolific source of structurally diverse and biologically active secondary metabolites.^{[1][2]} These natural products, including terpenoids, polyketides, and peptides, often possess complex stereochemistry, making their structural elucidation a significant challenge. **Acremonol**, a hypothetical but representative polyketide-terpenoid hybrid, exemplifies the complexity that necessitates advanced spectroscopic techniques for unambiguous structure determination.

Two-dimensional NMR spectroscopy is an indispensable tool for determining the constitution and relative stereochemistry of such complex molecules.^{[3][4]} By resolving overlapping signals in a second frequency dimension, 2D NMR experiments reveal through-bond and through-space correlations between nuclei, allowing for the piecing together of molecular fragments into a complete structure. This note details the application of COSY, HSQC, HMBC, and NOESY experiments in the complete structural assignment of **Acremonol**.

Data Presentation: NMR Spectral Data for Acremonol

The structure of **Acremonol** was elucidated by comprehensive analysis of its 1D and 2D NMR spectra, recorded in CDCl_3 . The quantitative data are summarized below.

Table 1: ^1H and ^{13}C NMR Data for **Acremonol** (500 MHz for ^1H , 125 MHz for ^{13}C , in CDCl_3)

Position	δ C (ppm)	δ H (ppm)	Multiplicity (J in Hz)	COSY Correlation s (1 H- 1 H)	Key HMBC Correlation s (1 H- 13 C)
1	38.5	1.85	m	H-2	C-2, C-3, C-5, C-10
1.20	m	H-2	C-2, C-10, C-20		
2	27.8	2.10	m	H-1, H-3	C-1, C-3, C-10
3	78.2	4.15	dd (11.0, 4.5)	H-2	C-1, C-2, C-4, C-5
4	139.5	-	-	-	-
5	125.6	5.40	d (5.0)	H-6	C-3, C-4, C-6, C-7, C-10
6	122.1	5.60	dd (5.0, 2.0)	H-5, H-7	C-4, C-5, C-7, C-8
7	35.1	2.25	m	H-6, H-8	C-5, C-6, C-8, C-9
8	42.3	1.95	m	H-7, H-9, H-14	C-7, C-9, C-14, C-15
9	55.4	1.60	m	H-8, H-11	C-8, C-10, C-11, C-12
10	45.1	-	-	-	-
11	22.5	1.75	m	H-9, H-12	C-9, C-10, C-12
1.50	m	H-9, H-12	C-9, C-12		
12	40.1	1.80	m	H-11, H-13	C-9, C-11, C-13, C-14
13	33.0	-	-	-	-

14	48.9	1.55	m	H-8	C-8, C-9, C-12, C-13, C-15
15	215.1	-	-	-	-
16	25.8	2.15	s	-	C-13, C-15
17	28.9	1.05	s	-	C-12, C-13, C-14, C-16
18	33.5	0.95	s	-	C-3, C-4, C-5, C-19
19	21.7	0.90	s	-	C-3, C-4, C-5, C-18
20	18.3	0.85	s	-	C-1, C-5, C-9, C-10

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample concentration.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Sample Preparation

- Dissolve Sample: Accurately weigh 5-10 mg of purified **Acremonol** and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Add Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's probe (typically >4 cm).[\[8\]](#)

^1H - ^1H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically over two to three bonds.[8]

- Load and Lock: Place the sample in the spectrometer, lock the field on the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.
- Acquire ^1H Spectrum: Acquire a standard 1D ^1H NMR spectrum to determine the spectral width and transmitter offset.
- Setup COSY Experiment:
 - Load a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
 - Set the spectral width (SW) in both dimensions (F1 and F2) to encompass all proton signals.
 - Set the number of data points in F2 (TD) to 2048 and the number of increments in F1 (TD) to 256 or 512.
 - Set the number of scans (NS) per increment to 2-8, depending on sample concentration.
 - Set the receiver gain automatically using the rga command.
- Acquisition and Processing: Start the acquisition. After completion, process the data using a sine-bell or squared sine-bell window function in both dimensions, followed by a two-dimensional Fourier transform (FT). Phase the spectrum and reference it to the TMS signal.

^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached carbons (one-bond C-H correlation).[9]

- Setup HSQC Experiment:
 - Load a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). An edited HSQC can distinguish CH/CH_3 from CH_2 groups.

- The F2 (¹H) dimension parameters (spectral width, transmitter offset) should be set as in the ¹H spectrum.
- Set the F1 (¹³C) dimension spectral width to cover all carbon signals (e.g., 0-220 ppm).
- Set TD(F2) to 1024 and TD(F1) to 256.
- Set the number of scans (NS) to 4-16 per increment.
- The one-bond coupling constant (CNST13) is typically set to an average value of 145 Hz.
- Acquisition and Processing: Acquire and process the data using appropriate window functions (e.g., squared sine-bell for F2 and sine-bell for F1) and 2D FT.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for connecting molecular fragments.[\[8\]](#)[\[9\]](#)

- Setup HMBC Experiment:
 - Load a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
 - Set the F2 (¹H) and F1 (¹³C) parameters as for the HSQC experiment.
 - Set TD(F2) to 2048 and TD(F1) to 512.
 - Set the number of scans (NS) to 8-32 per increment.
 - The long-range coupling constant (CNST2) is optimized for an average value, typically 7-8 Hz, to observe both ²JCH and ³JCH correlations.[\[8\]](#)
- Acquisition and Processing: Acquire and process the data similarly to the HSQC experiment.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment identifies protons that are close in space (< 5 Å), providing information about the relative stereochemistry and 3D structure.

- Setup NOESY Experiment:
 - Load a standard gradient-selected NOESY pulse sequence (e.g., noesygpph).
 - Set the F2 and F1 parameters as for the COSY experiment.
 - Set the number of scans (NS) to 8-16.
 - A crucial parameter is the mixing time (d8), which determines the duration for NOE buildup. It is typically set between 300-800 ms for small molecules.
- Acquisition and Processing: Acquire and process the data as described for the COSY experiment.

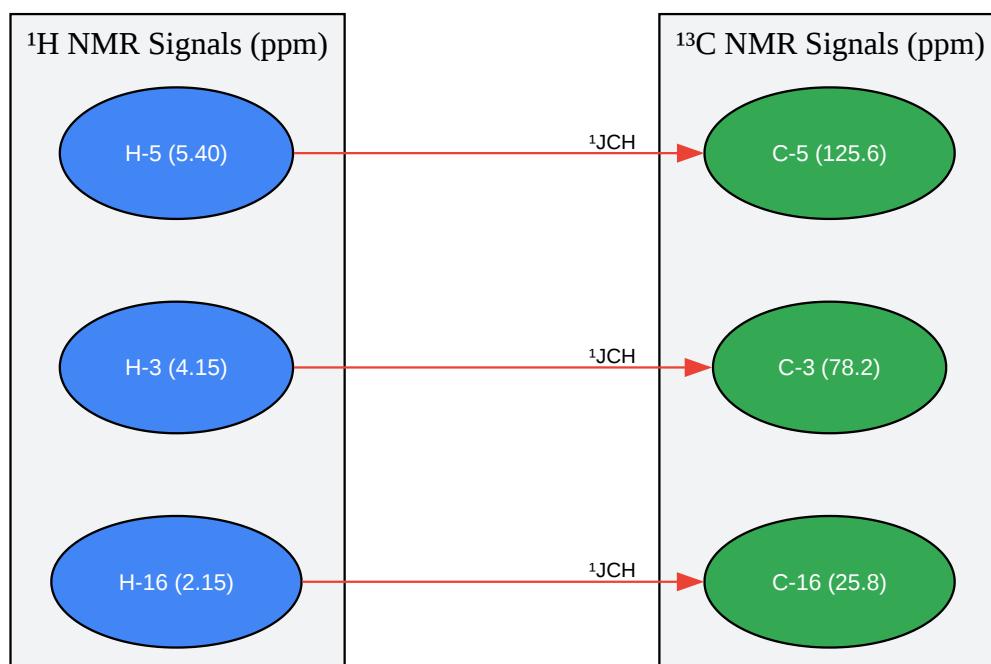
Structure Elucidation Workflow and Data Interpretation

The elucidation process follows a logical progression, starting with basic 1D spectra and building up complexity with 2D correlation experiments.[\[10\]](#)

Initial Analysis (^1H , ^{13}C , and HSQC)

- ^1H and ^{13}C NMR: The 1D spectra provide the initial count of proton and carbon environments. In **Acremonol**, the ^{13}C spectrum shows 20 distinct signals. The ^1H spectrum displays several signals in the aliphatic region, olefinic protons (δH 5.40 and 5.60), and four singlet methyl groups.
- HSQC: The HSQC spectrum (Figure 1) directly links each proton to its attached carbon. For example, the olefinic proton at δH 5.40 correlates to the carbon at δC 125.6 (C-5), and the proton at δH 4.15 correlates to the oxygenated carbon at δC 78.2 (C-3). This step assigns all protonated carbons.

Figure 1: HSQC correlations link protons to their directly attached carbons.



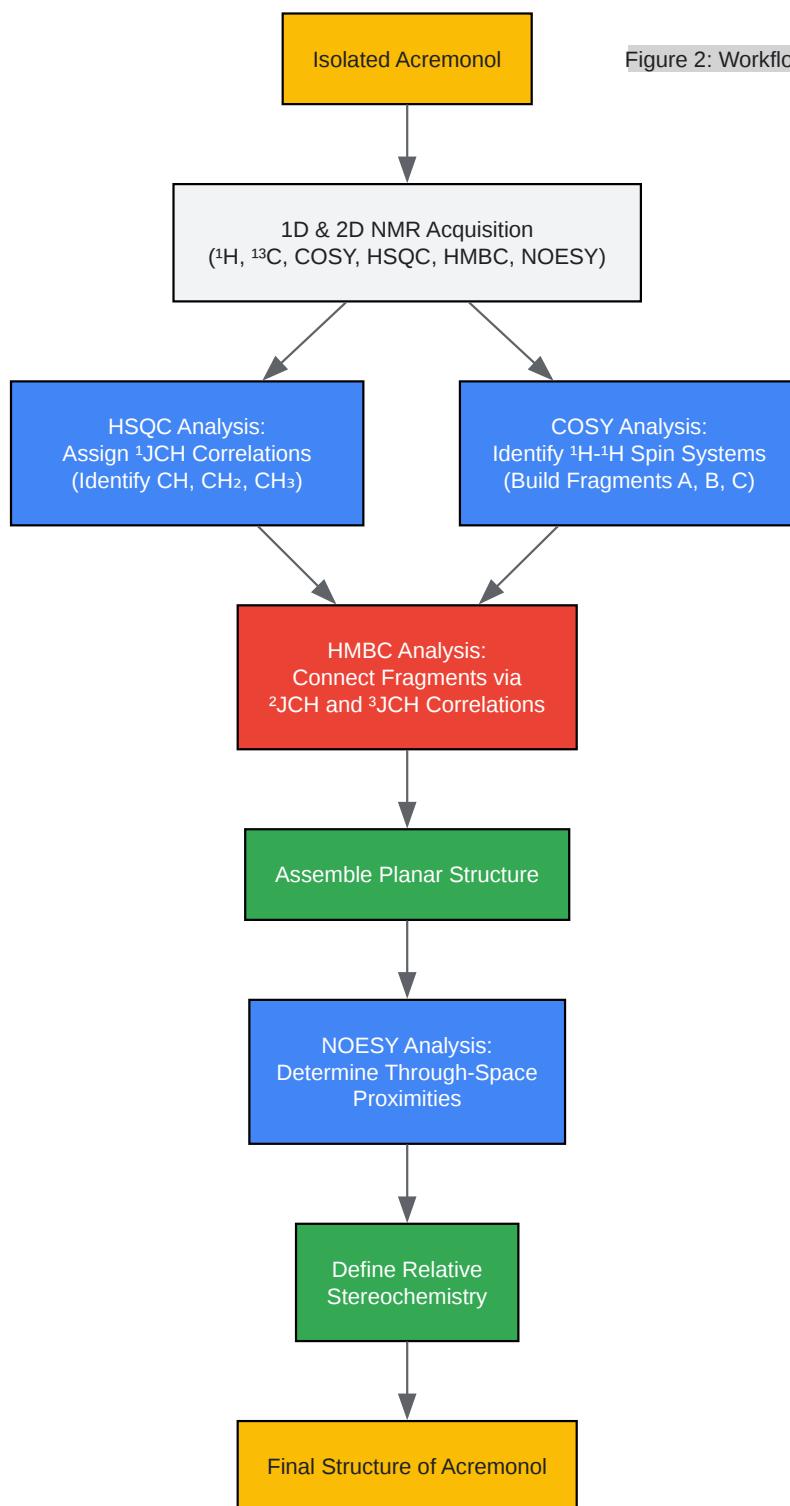


Figure 2: Workflow for 2D NMR-based structure elucidation.

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